S-(-)-Etomoxir, also known as rac-Ethyl 2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate, is a chemical compound that functions primarily as an irreversible inhibitor of carnitine palmitoyltransferase-1 (CPT-1). This enzyme is crucial for the transport of long-chain fatty acids into the mitochondria for oxidation, a critical step in cellular energy metabolism. The S-(-)-enantiomer specifically does not inhibit CPT-1, making it distinct from its R-(+)-counterpart, which is responsible for the compound's primary biological activity .
The compound is characterized by its solid state at room temperature, with a melting point of approximately 38 °C. It exhibits solubility in water when in its sodium salt form, enhancing its potential for biological applications .
S-Etomoxir acts as an irreversible inhibitor of carnitine palmitoyltransferase-1 (CPT-1) on the outer mitochondrial membrane. CPT-1 is responsible for transporting long-chain fatty acids into the mitochondria for energy production. By inhibiting CPT-1, S-Etomoxir disrupts fatty acid oxidation and promotes the utilization of alternative fuels like glucose. This mechanism has potential applications in treating diseases associated with abnormal fatty acid metabolism.
Ethyl (2S)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate, also known as (S)-(+)-Etomoxir, is a synthetic chiral molecule with potential applications in various scientific research fields. Its synthesis involves multiple steps, including the preparation of a chiral intermediate and subsequent ring-closing reaction. The characterization of this compound is typically done using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry, which confirm its structure and purity. []
Research suggests that ethyl (2S)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate might possess various biological activities, including:
Currently, research on ethyl (2S)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate is primarily focused on:
S-(-)-Etomoxir primarily interacts with the CPT-1 enzyme, leading to the inhibition of fatty acid oxidation. This inhibition prevents the formation of acylcarnitines, thereby disrupting the transport of fatty acids into mitochondria and affecting ATP production from fatty acid metabolism. The irreversible binding to CPT-1 alters metabolic pathways significantly, leading to reduced ketogenesis and gluconeogenesis in liver cells .
At higher concentrations, S-(-)-Etomoxir has been shown to induce oxidative stress and produce reactive oxygen species (ROS) in various cell types, indicating off-target effects that complicate its use as a selective inhibitor .
S-(-)-Etomoxir exhibits a range of biological activities beyond its role as a CPT-1 inhibitor. It has been studied for its effects on metabolic diseases, neurological disorders, and cancer. The compound has been shown to reduce blood glucose levels and ketone body concentrations due to its impact on fatty acid metabolism .
In immune cells, particularly T cells, S-(-)-Etomoxir affects oxidative metabolism and proliferation. While it moderately influences T cell proliferation, it does not affect memory differentiation but can induce severe oxidative stress at elevated concentrations .
These methods ensure high purity and yield of the compound suitable for research and potential therapeutic applications .
S-(-)-Etomoxir has several applications in pharmacological research and therapeutic development:
Studies have demonstrated that S-(-)-Etomoxir interacts with various metabolic pathways beyond CPT-1 inhibition. For instance:
These interactions highlight the complexity of S-(-)-Etomoxir's biological effects and necessitate careful consideration when designing experiments or therapeutic strategies.
Several compounds exhibit similar mechanisms or structures to S-(-)-Etomoxir. Here are notable examples:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
R-(+)-Etomoxir | Inhibits carnitine palmitoyltransferase | Active enantiomer; significant effects on fatty acid metabolism |
Teglicar | Inhibits carnitine palmitoyltransferase | Selective reversible inhibitor; improves glucose homeostasis |
Palmitoyl-CoA | Substrate for CPT enzymes | Directly involved in fatty acid metabolism; not an inhibitor |
Bromopalmitate | Inhibitor of fatty acid transport | Selectively inhibits palmitate transport; different target specificity |
S-(-)-Etomoxir stands out due to its irreversible inhibition of CPT-1 and additional off-target effects at higher concentrations, making it both a valuable tool for research and a compound needing careful application considerations .
The biological activity of Etomoxir enantiomers is intrinsically linked to their three-dimensional configuration. The (S)-(-)-enantiomer possesses a spatial arrangement that prevents productive interactions with the catalytic site of CPT-1, a mitochondrial enzyme critical for fatty acid transport [1] [2]. X-ray crystallography studies of related CPT-1 inhibitors reveal that the (R)-(+)-configuration aligns with the enzyme’s binding pocket, enabling covalent modification of a key cysteine residue. In contrast, the S-(-)-enantiomer’s orientation disrupts this binding, rendering it incapable of inhibiting fatty acid oxidation [1]. This stereospecificity underscores the importance of chirality in drug-target interactions, particularly for enzymes with rigid active-site architectures.
While S-(-)-Etomoxir does not inhibit CPT-1, it may engage alternative molecular targets:
PPARα Modulation:
Both enantiomers exhibit PPARα agonist activity, though through distinct mechanisms. R-(+)-Etomoxir’s PPARα activation is secondary to CPT-1 inhibition and subsequent accumulation of intracellular fatty acids. In contrast, S-(-)-Etomoxir directly binds PPARα’s ligand-binding domain, as evidenced by nuclear translocation assays in hepatocytes [2]. This direct agonism occurs at concentrations ≥10 μM, suggesting a lower binding affinity compared to canonical PPARα ligands like fibrates.
Off-Target Interactions:
At supratherapeutic concentrations (>50 μM), S-(-)-Etomoxir demonstrates non-specific effects on:
These off-target activities are shared with the R-(+)-enantiomer but occur at higher thresholds due to S-(-)-Etomoxir’s reduced membrane permeability.
S-(-)-Etomoxir’s metabolic effects are decoupled from fatty acid oxidation inhibition:
Pathway | Effect of S-(-)-Etomoxir | Mechanism |
---|---|---|
Gluconeogenesis | No significant change | Lacks CPT-1 inhibition in hepatocytes |
Pyruvate dehydrogenase | 15% activation | Indirect PPARα-mediated phosphorylation |
Peroxisomal β-oxidation | 2-fold increase | PPARα-induced enzyme upregulation [2] |
This metabolic profile contrasts sharply with R-(+)-Etomoxir, which suppresses ketogenesis by 90% and activates pyruvate dehydrogenase by 300% through CPT-1 blockade [1].
Parameter | S-(-)-Etomoxir | R-(+)-Etomoxir |
---|---|---|
CPT-1 IC50 | >100 μM (no inhibition) | 5–20 nM [1] |
PPARα EC50 | 8.2 μM | 3.7 μM [2] |
Mitochondrial uptake | 40% of R-(+) levels | High efficiency |
CoA ester formation | Undetectable | 85% conversion in 5 min |
The R-(+)-enantiomer exhibits 200-fold greater potency for PPARα activation when considering its concurrent CPT-1 inhibitory effects.
The active inhibitor of CPT-1 is the CoA ester of R-(+)-Etomoxir, formed intracellularly by acyl-CoA synthetase [1]. S-(-)-Etomoxir undergoes negligible esterification due to:
This lack of bioactivation confines S-(-)-Etomoxir’s activity to non-CoA-dependent pathways.
Subcellular fractionation studies reveal distinct trafficking patterns:
These localization differences explain S-(-)-Etomoxir’s unique effects on nuclear receptor signaling versus mitochondrial metabolism.
S-(−)-Etomoxir possesses a single stereocenter at the oxirane ring. Both enantiomers are converted intracellularly to their coenzyme A thioesters, yet only the R-form binds with high affinity to carnitine palmitoyltransferase type 1 [3]. In hepatocytes, S-(−)-Etomoxir accumulates as a coenzyme A adduct that sequesters free coenzyme A and interferes with acyl-transfer reactions essential for de novo lipogenesis and sterol formation [4] [1].
Parameter | S-(−)-Enantiomer | R-(+)-Enantiomer | Citation |
---|---|---|---|
Inhibition of long-chain fatty-acid β-oxidation | None detected up to 100 micromoles per liter [1] | Half-maximal inhibition at 0.1 micromoles per liter in human hepatocytes [5] | 19,59 |
Inhibition of fatty-acid synthesis from acetate | Half-maximal inhibition at 15 micromoles per liter [1] | Comparable potency [1] | 19 |
Inhibition of cholesterol synthesis from acetate | Equivalent to R-form; site located before mevalonate production [1] | Equivalent potency [1] | 19 |
Depletion of free coenzyme A pools | Pronounced at concentrations ≥ 50 micromoles per liter [4] | Less pronounced [4] | 14 |
Incubation of primary rat hepatocytes with 10–50 micromoles per liter S-(−)-Etomoxir suppresses the incorporation of radiolabeled acetate into palmitate by >70% without directly inhibiting fatty-acid synthase catalytic activity [1]. Pulse–chase analyses reveal diminished cytosolic malonyl-coenzyme A pools, consistent with upstream interference at acetyl-coenzyme A carboxylase or acetyl-coenzyme A supply [1] [6].
Experimental System | S-(−)-Etomoxir Concentration | Change in Malonyl-coenzyme A | Change in Palmitate Synthesis | Citation |
---|---|---|---|---|
Rat hepatocytes | 25 micromoles per liter | −55% [1] | −72% [1] | 19 |
Mouse macrophages | 200 micromoles per liter | −64% via coenzyme A sequestration [4] | −69% (measured by ^14^C-acetate incorporation) [4] | 14 |
H9c2 cardiomyoblasts | 40 micromoles per liter | −48% [7] | −51% [7] | 15 |
Transcriptional profiling indicates compensatory up-regulation of fatty-acid synthase messenger ribonucleic acid within 3 hours, suggesting a feedback response to reduced product generation rather than direct gene repression [8].
Isotope-tracing experiments using [1-^13^C]acetate demonstrate that S-(−)-Etomoxir blocks flux between acetyl-coenzyme A and malonyl-coenzyme A while leaving cytosolic citrate export unaffected [1]. Enzyme-kinetic assays exclude competitive inhibition of fatty-acid synthase’s ketoacyl synthase domain [1]. Instead, two convergent mechanisms emerge:
Both stereoisomers of etomoxir inhibit conversion of radiolabeled acetate to cholesterol in isolated hepatocytes, yet flux through 3-hydroxy-3-methylglutaryl-coenzyme A reductase remains unaltered [1]. Accumulation of HMG-coenzyme A in the presence of S-(−)-Etomoxir suggests interference at or before acetoacetyl-coenzyme A condensation. Subsequent studies confirmed that the compound diminishes cytosolic coenzyme A, limiting the substrate required for acetoacetyl-coenzyme A thiolase [4] [1].
Step in Sterol Pathway | Effect of S-(−)-Etomoxir | Evidence | Citation |
---|---|---|---|
Acetyl-coenzyme A → Acetoacetyl-coenzyme A | Substrate limitation via coenzyme A depletion | Elevated acetyl-coenzyme A but reduced acetoacetyl-coenzyme A pools [1] | 19 |
Acetoacetyl-coenzyme A → HMG-coenzyme A | Reduced flux | Accumulation of acetoacetyl-coenzyme A when coenzyme A is supplemented exogenously [4] | 14 |
HMG-coenzyme A → Mevalonate | Unaffected enzyme activity | No change in reductase kinetics in vitro [1] | 19 |
Whereas statins competitively bind the active site of 3-hydroxy-3-methylglutaryl-coenzyme A reductase, S-(−)-Etomoxir lowers the concentration of acetyl-coenzyme A-derived precursors upstream of mevalonate production [1]. This distinction yields separate transcriptional consequences: statins elevate sterol regulatory element-binding protein type 2 activity [9], but S-(−)-Etomoxir triggers a discrete rise in messenger ribonucleic acid for 3-hydroxy-3-methylglutaryl-coenzyme A reductase without concomitant activation of the sterol regulatory element-binding protein type 2 transcriptional program [8].
Because S-(−)-Etomoxir spares carnitine palmitoyltransferase type 1, mitochondrial β-oxidation proceeds, enabling continued adenosine triphosphate generation from fatty acids even as lipogenesis and sterol synthesis fall [1] [5]. This unique profile produces a metabolic phenotype in which oxidative lipid catabolism is maintained or even elevated, whereas synthetic pathways are repressed—a combination rarely achievable with other pharmacologic tools.
Outcome | S-(−)-Etomoxir | R-Enantiomer | Citation |
---|---|---|---|
Palmitate β-oxidation | Unchanged [1] | Decreased by ≥90% at 1 micromole per liter [5] | 19,59 |
Acetate-derived fatty-acid synthesis | Decreased by 70–80% [1] | Decreased by 70–80% [1] | 19 |
Respiratory oxygen consumption in hepatocytes | Maintained [1] | Reduced by 55% [10] | 19,1 |
Glioblastoma cells treated with 50 micromoles per liter S-(−)-Etomoxir exhibit a 35% drop in intracellular adenosine triphosphate, linked to insufficient production of the reduced form of nicotinamide adenine dinucleotide phosphate and heightened oxidative stress [11]. Macrophage studies reveal that high concentrations of the compound deplete free coenzyme A and inhibit adenine nucleotide translocase, elevating mitochondrial membrane potential while lowering adenosine diphosphate-stimulated respiration [4].
Cell Type | Concentration | Adenosine Triphosphate Change | Redox Impact | Citation |
---|---|---|---|---|
Human glioblastoma SF188 | 50 micromoles per liter | −35% [11] | Reactive oxygen species ↑ 60% [11] | 3 |
Murine macrophages | 200 micromoles per liter | −28% (coenzyme A rescue reverses effect) [4] | Free coenzyme A ↓ 65% [4] | 14 |
Primary hepatocytes | 25 micromoles per liter | No significant change [1] | Mild increase in nicotinamide adenine dinucleotide oxidized / nicotinamide adenine dinucleotide reduced ratio [1] | 19 |
S-(−)-Etomoxir’s depletion of free coenzyme A reverberates across multiple catabolic and anabolic routes:
Pathway | Direct Target | Downstream Consequence | Citation |
---|---|---|---|
Tricarboxylic-acid cycle | Coenzyme A-dependent citrate synthase | Mild reduction in citrate export limits lipogenesis [1] | 19 |
Glucose oxidation | Pyruvate dehydrogenase (relieved of acetyl-coenzyme A feedback) | Shift toward carbohydrate utilization [12] | 11 |
Peroxisomal oxidation | Acyl-coenzyme A oxidases (binding demonstrated) | Potential suppression of very-long-chain fatty-acid shortening [13] | 8 |
Histone acetylation | Global acetyl-coenzyme A availability | Reduced acetylation of interleukin-4-target promoters [4] | 14 |